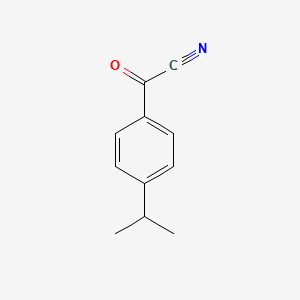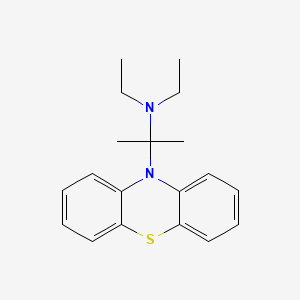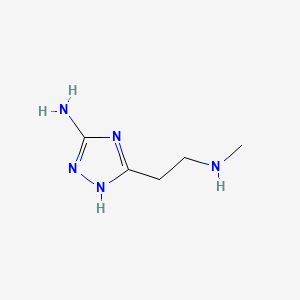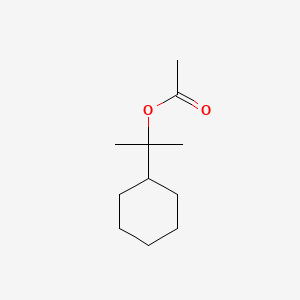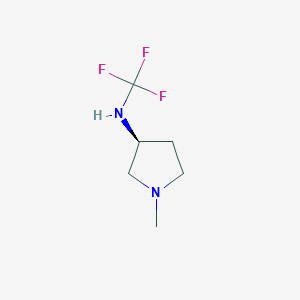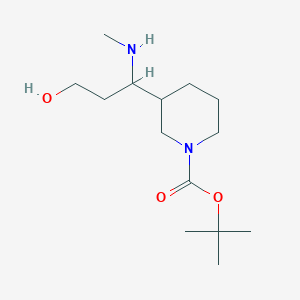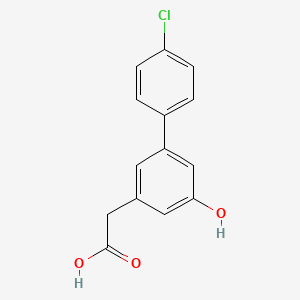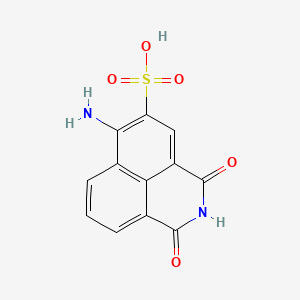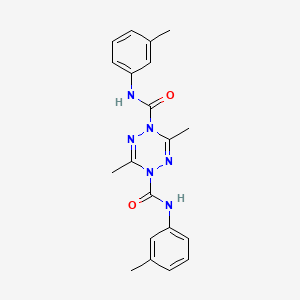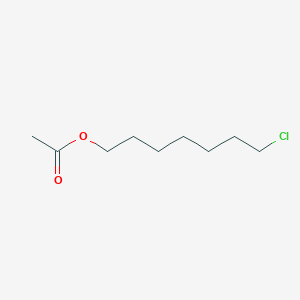
7-Chloroheptyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-1-heptanol acetate is an organic compound with the molecular formula C₉H₁₇ClO₂ and a molecular weight of 192.68 g/mol It is a derivative of heptanol, where the hydroxyl group is acetylated, and a chlorine atom is attached to the seventh carbon atom
Preparation Methods
The preparation of 7-chloro-1-heptanol acetate typically involves the reaction of 7-chloro-1-heptanol with acetic anhydride in the presence of a catalyst . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general steps are as follows:
- React 7-chloro-1-heptanol with anhydrous acetic acid.
- Separate and purify the reaction mixture to obtain the target product .
Chemical Reactions Analysis
7-chloro-1-heptanol acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it back to 7-chloro-1-heptanol.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester bond can be hydrolyzed to yield 7-chloro-1-heptanol and acetic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-chloro-1-heptanol acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-chloro-1-heptanol acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
7-chloro-1-heptanol acetate can be compared with other similar compounds such as:
1-heptanol: A simple alcohol with a hydroxyl group on the first carbon.
7-chloro-1-heptanol: The non-acetylated form of the compound.
Heptanoic acid: The carboxylic acid derivative of heptanol.
The uniqueness of 7-chloro-1-heptanol acetate lies in its combined functional groups, which provide distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C9H17ClO2 |
|---|---|
Molecular Weight |
192.68 g/mol |
IUPAC Name |
7-chloroheptyl acetate |
InChI |
InChI=1S/C9H17ClO2/c1-9(11)12-8-6-4-2-3-5-7-10/h2-8H2,1H3 |
InChI Key |
LXRXULXXDBOGAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


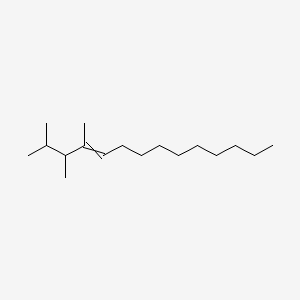
![(6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol](/img/structure/B13951044.png)
![(3-{5-[2,5,6-Trifluoro-pyridine-3-yl]-[1,3,4]oxadiazole-2-yl}-phenyl)-acetonitrile](/img/structure/B13951046.png)
